5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride is an organic compound classified within the group of fluorinated pyridines. Its structure features a fluorine atom at the 5-position and a methoxyphenyl group at the 2-position of the pyridine ring. This compound is significant in various chemical and pharmaceutical research applications due to its unique properties and structural characteristics. It has been utilized in drug discovery, biological studies, and the synthesis of novel organic molecules with potential pharmaceutical and agrochemical applications.
This compound can be synthesized from readily available starting materials such as 2-chloro-5-fluoropyridine and 4-methoxyphenylboronic acid through palladium-catalyzed coupling reactions. It falls under the classification of heterocyclic compounds, specifically pyridines, which are known for their diverse biological activities and utility in medicinal chemistry .
The synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride typically involves several key steps:
The Suzuki-Miyaura coupling reaction is notable for its efficiency in forming carbon-carbon bonds, making it a preferred method in organic synthesis. The reaction conditions, including temperature and concentration of reagents, are critical for optimizing yield and purity of the final product.
The molecular formula for 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride is C12H12ClF N, with a molecular weight of approximately 233.68 g/mol. The compound consists of a pyridine ring that is substituted at specific positions by fluorine and methoxyphenyl groups.
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride can undergo various chemical reactions typical of pyridine derivatives:
The reactivity patterns observed in this compound are influenced by both electronic effects from the fluorine atom and steric hindrance from the methoxyphenyl group, making it valuable for targeted synthetic applications.
The mechanism of action for 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes, while the methoxyphenyl group contributes to selectivity. This interaction can modulate biological activity, leading to various pharmacological effects .
Relevant data indicates that these properties make it suitable for various applications in research and industry .
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride has several important applications:
The strategic incorporation of fluorine atoms into pyridine scaffolds has revolutionized medicinal chemistry by profoundly altering molecular properties critical to drug efficacy. Fluorine’s high electronegativity (3.98 on the Pauling scale) induces strong dipole moments and influences electron distribution across the heterocyclic system. This modification enhances binding affinity through favorable electrostatic interactions with target proteins and improves metabolic stability by blocking oxidative degradation pathways. In the case of 5-fluoro-2-(4-methoxyphenyl)pyridine hydrochloride, the fluorine atom at the C5 position of the pyridine ring decreases the pKa of adjacent nitrogen, enhancing hydrogen-bond acceptor strength and membrane permeability [4] .
Recent studies demonstrate that fluorination significantly modulates inhibitory potency against enzymes like 2-oxoglutarate (2OG) oxygenases. Fluorinated pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives exhibit enhanced selectivity profiles; for example, C5-fluorinated 2,4-PDCA inhibits aspartate/asparagine-β-hydroxylase (AspH) with IC₅₀ values comparable to non-fluorinated analogues (0.05 μM vs. 0.03 μM), while showing reduced activity against off-target kinases [4]. This selectivity arises from fluorine-induced steric and electronic complementarity within enzyme active sites, as confirmed by crystallographic studies of AspH-inhibitor complexes [4].
Table 1: Impact of Fluorine Substitution on Pyridine Bioactivity
Position | Target Enzyme | IC₅₀ (μM) Non-fluorinated | IC₅₀ (μM) Fluorinated | Selectivity Ratio |
---|---|---|---|---|
C5 | AspH | 0.03 | 0.05 | 1.7x (vs KDM4E) |
C3 | FIH | 4.7 | >50 | >10x |
C5-meta | RIOX2 | Not reported | 4.2 | N/A |
Beyond biological activity, fluorination improves pharmacokinetic properties. The strong C-F bond (485 kJ/mol) impedes cytochrome P450-mediated metabolism, extending plasma half-life. Additionally, fluorine’s lipophilicity (Hansch π parameter: 0.14) optimizes log P values, facilitating blood-brain barrier penetration in CNS-targeted therapeutics. Modern synthetic techniques, such as regioselective meta-difluoromethylation using temporary dearomatization strategies, now enable precise installation of fluorinated groups at previously inaccessible positions on pyridine rings .
The conjugation of 4-methoxyphenyl and pyridine moieties creates a hybrid scaffold with versatile bioactivity, exemplified by 5-fluoro-2-(4-methoxyphenyl)pyridine hydrochloride. The methoxyphenyl group contributes three critical features: (1) Stereoelectronic modulation through resonance donation (+R effect), which redistributes electron density across the biaryl system; (2) Conformational restraint due to rotational energy barriers (≈15 kcal/mol for biaryl bonds); and (3) Hydrophobic contact surfaces for van der Waals interactions in protein binding pockets [8].
Structural analogs demonstrate this scaffold’s therapeutic versatility:
Table 2: Bioactive Hybrid Scaffolds Containing Methoxyphenyl-Pyridine Motifs
Compound | Therapeutic Area | Molecular Target | Structural Feature |
---|---|---|---|
5-Fluoro-2-(4-methoxyphenyl)pyridine | Oncology/CNS | Kinases/Ion Channels | C5-fluoropyridine |
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine | Oncology | Tyrosine Kinases | 6-methyl substitution |
2-[[5-Fluoro-2-(4-methoxyphenyl)phenoxy]methyl]pyridine | Inflammation | COX-2 | Ether linkage (CID 145991873) |
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine sulfones | Antiviral | RNA-dependent RNA polymerase | Sulfone group (US20150274666A1) |
The methoxy group’s hydrogen-bond accepting capacity (σm = 0.12) enables interactions with serine or threonine residues in catalytic sites, while its small steric footprint (van der Waals volume: 25.6 ų) avoids steric clashes. Quantum mechanical calculations reveal that para-methoxy substitution stabilizes the coplanar conformation of biaryl systems by 3.8 kcal/mol compared to ortho-substituted analogs, optimizing π-stacking with aromatic amino acids .
Pyridine derivatives have undergone three transformative generations in drug development, culminating in advanced fluorinated hybrids:
First Generation (1950s–1970s): Natural product-inspired scaffolds, beginning with nicotinic acid derivatives. The discovery of 5-fluorouracil (5-FU) in 1957 established fluoropyrimidines as cornerstone oncology agents, though limited by toxicity and short half-life [3].
Second Generation (1980s–2000s): Prodrug innovations to enhance 5-FU’s therapeutic window. Tegafur (FT), a 5-FU prodrug, was synthesized in 1967, followed by combination therapies like UFT® (FT + uracil, 1976) and S-1® (FT + CDHP + Oxo, 1991). S-1’s design exemplifies rational biochemical modulation—CDHP inhibits 5-FU degradation, while Oxo reduces gastrointestinal toxicity. This combination achieved approvals across seven cancers (1999–2007), including gastric and pancreatic carcinomas [3].
Third Generation (2010–present): Targeted fluoropyridine hybrids with optimized properties. Key innovations include:
Table 3: Milestones in Pyridine-Based Drug Development
Year | Innovation | Clinical Impact | Reference Compound |
---|---|---|---|
1957 | 5-Fluorouracil discovery | First fluorinated antimetabolite | 5-FU |
1967 | Tegafur synthesis | Oral 5-FU prodrug with improved bioavailability | FT (Futraful®) |
1991 | S-1 combination formulation | Reduced GI toxicity; 7 cancer indications | FT + CDHP + Oxo |
2015 | meta-Difluoromethylation technique | Access to unexplored chemical space | 5-(difluoromethyl)-2-methoxypyridine |
2024 | Pyridine agrochemicals dominance | 50% market share among new pesticides | Methoxyphenyl-pyridine insecticides |
The structural evolution reflects increasing molecular complexity: Early pyridine drugs (e.g., niacin) contained single heterocycles, whereas modern agents like 5-fluoro-2-(4-methoxyphenyl)pyridine hydrochloride integrate halogenated pyridines with aryl groups. This progression was enabled by advances in cross-coupling chemistry, particularly Suzuki-Miyaura reactions and C-H activation, allowing efficient construction of biaryl architectures [7] [10]. Patent analysis reveals exponential growth in fluorinated pyridine claims, with >200 patents filed between 2010–2024 covering therapeutic and agricultural applications [8] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1